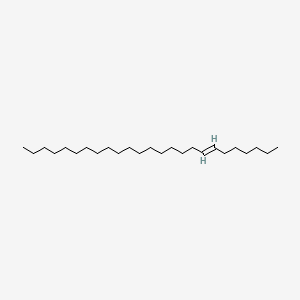

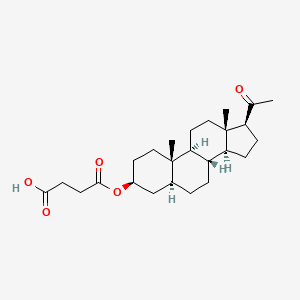

2-Oxabicyclo(2.2.2)octan-6-one, 1,3,3-trimethyl-, (1R,4S)-

Übersicht

Beschreibung

6-oxocineole is a cineole.

6-Oxocineole is a natural product found in Euglena gracilis with data available.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reductions : A study described the preparation of (1R,4E,5S)-4-Oximino-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-one from (1R)-(+)-camphor. Catalytic hydrogenation and reduction with Grignard reagents of this compound yielded various derivatives, which were structurally determined by X-ray diffraction (Grošelj et al., 2005).

Stereoselective Synthesis : Another study focused on stereoselectively preparing various (1R,5S)-4-[(E)-alkylidene]-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones. These compounds were synthesized using Grignard reagents, potassium cyanide, and 2-methyl-lH-indole (Grošelj et al., 2005).

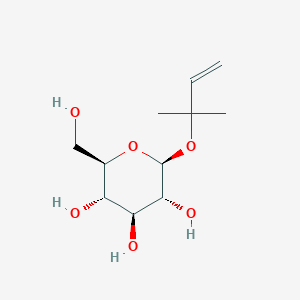

Polyfunctional Glycosyl Derivatives : The oxabicyclo[3.2.1]octane framework, key in many biologically important compounds, was studied for its potential as a precursor in the synthesis of oxygen heterocyclic natural molecules, such as those in the pyran or furan series (Ievlev et al., 2016).

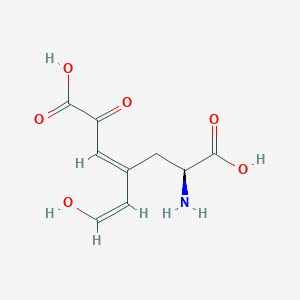

N-Substituted Derivatives : N-Substituted (1R,5S)-4-aminomethylidene-1,8,8-trimethyl-2-oxabicyclo[3.2.1]octan-3-ones were prepared and used as ligands in the preparation of coordination compounds with various metals. The structures of these compounds were confirmed using 2D NMR techniques, NOESY spectroscopy, and X-ray diffraction (Grošelj et al., 2004).

Role in Supramolecular Assembly : A study on 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-9-ol (9-hydroxyeucaliptol) explored its crystallization and molecular geometry, revealing its role in forming intermolecular hydrogen bonds in the solid state. This study provided insights into the substance's preferred conformation and the significance of weak non-covalent interactions in its supramolecular assembly (Galvez et al., 2021).

Microwave-Assisted Synthesis for Cosmetic Use : Cyclic ketals derived from (+)1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one were synthesized using microwave activation for potential cosmetic applications. These compounds were evaluated for olfactory character, in vitro cytotoxicity, and antimicrobial properties, demonstrating their potential as cosmetic ingredients (Genta et al., 2002).

Eigenschaften

| 70222-88-7 | |

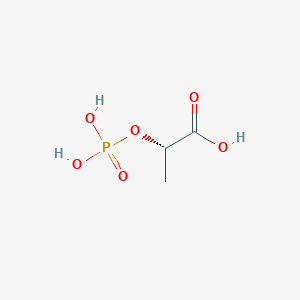

Molekularformel |

C10H16O2 |

Molekulargewicht |

168.23 g/mol |

IUPAC-Name |

(1R,4S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)7-4-5-10(3,12-9)8(11)6-7/h7H,4-6H2,1-3H3/t7-,10+/m0/s1 |

InChI-Schlüssel |

CCBAAZXPXFYPBE-OIBJUYFYSA-N |

Isomerische SMILES |

C[C@@]12CC[C@@H](CC1=O)C(O2)(C)C |

SMILES |

CC1(C2CCC(O1)(C(=O)C2)C)C |

Kanonische SMILES |

CC1(C2CCC(O1)(C(=O)C2)C)C |

| 70222-88-7 | |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

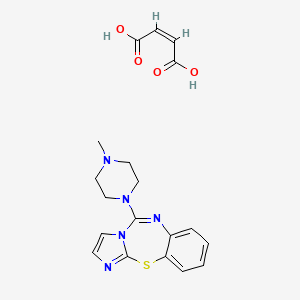

![2-[2-oxo-6-(1-pyrrolidinylsulfonyl)-1,3-benzoxazol-3-yl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B1238369.png)

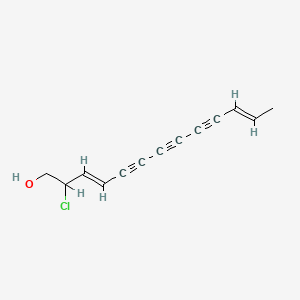

![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)

![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

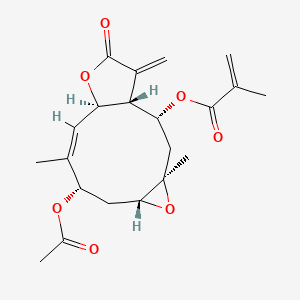

![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)